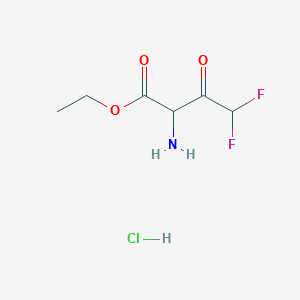
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride is a synthetic organic compound with the molecular formula C(_6)H(_9)F(_2)NO(_3)·HCl It is characterized by the presence of an amino group, two fluorine atoms, and a keto group on a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes fluorination to introduce the fluorine atoms.
Amination: The fluorinated intermediate is then subjected to amination, where an amino group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
The reaction conditions generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the amino and keto groups participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-oxobutanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 2-amino-4-fluoro-3-oxobutanoate: Contains only one fluorine atom, which affects its reactivity and applications.
Ethyl 2-amino-4,4-dichloro-3-oxobutanoate:
The uniqueness of this compound lies in its dual fluorination, which imparts distinct properties that are valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C6H10ClF2NO3 |
|---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
ethyl 2-amino-4,4-difluoro-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO3.ClH/c1-2-12-6(11)3(9)4(10)5(7)8;/h3,5H,2,9H2,1H3;1H |
InChI-Schlüssel |
DKSZHZDYFOOXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)



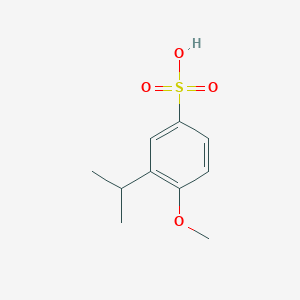
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
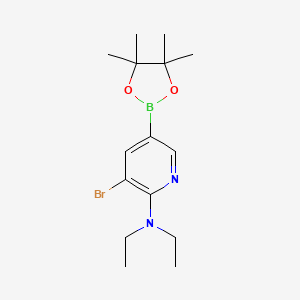


![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
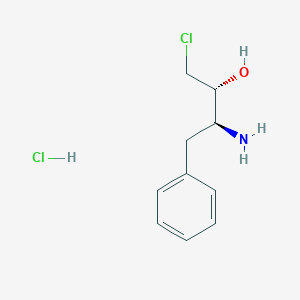
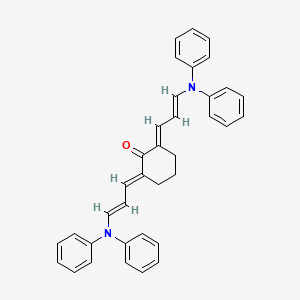
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

